molecular formula C11H14N2S B1621354 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine CAS No. 61021-66-7

2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine

Cat. No. B1621354
CAS RN: 61021-66-7
M. Wt: 206.31 g/mol
InChI Key: OPGILXBGYTVCII-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine, also known as 2-Methoxyindole-3-sulfonamide, is a sulfonamide derivative of indole. It is a versatile molecule that has been used in a wide range of scientific applications, including synthetic organic chemistry, biochemistry, and pharmacology. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Methoxyindole-3-sulfonamide.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel synthetic pathways involving indol-ethylamines, showcasing the versatility of these compounds in creating complex molecular structures. For example, Katritzky et al. (2003) demonstrated a high-yield synthesis of tetrahydropyrazino[1,2-a]indoles from a related indol-ethylamine through condensation, highlighting the efficiency and applicability of these methods in generating novel indole derivatives for further study and potential applications in medicinal chemistry (Katritzky, Verma, He, & Chandra, 2003).

Mechanistic Insights and Applications

The oxidation reactions of indole derivatives, including studies on dialkylindoles by peroxodisulfate and peroxomonosulfate anions, have provided insights into the kinetics and mechanisms that underline the chemical behavior of these compounds. Research by Carmona et al. (1995) into the oxidation mechanisms of dialkylindoles offers a deeper understanding of the reactivity and potential modifications of indole-based compounds, which is crucial for their application in synthetic chemistry and drug development (Carmona, Balón, Muñoz, Guardado, & Hidalgo, 1995).

Biological Activity Exploration

The exploration of biological activities of indole-derived compounds extends to various fields, including antimicrobial and antiviral research. Sanna et al. (2018) synthesized a series of 2-(1H-indol-3-yl)ethylthiourea derivatives and evaluated their antimicrobial and antifungal activities. This study not only showcases the potential of indole-derived compounds in combating microbial pathogens but also highlights their role in developing new therapeutic agents against infectious diseases (Sanna, Madeddu, Giliberti, Piras, Struga, Wrzosek, Kubiak-Tomaszewska, Kozioł, Savchenko, Lis, Stefanska, Tomaszewski, Skrzycki, & Szulczyk, 2018).

properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGILXBGYTVCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365919
Record name 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61021-66-7
Record name 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine
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2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine
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2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine
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2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine
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2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine
Reactant of Route 6
2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine

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